2-Chloro-N-(4-isopropylphenyl)acetamide

Descripción

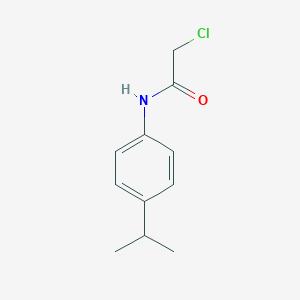

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPOAZHKOZEYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345803 | |

| Record name | 2-Chloro-N-(4-isopropylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-61-3 | |

| Record name | 2-Chloro-N-(4-isopropylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Chloro-N-(4-isopropylphenyl)acetamide

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis and characterization of 2-Chloro-N-(4-isopropylphenyl)acetamide, a key intermediate in the development of various bioactive molecules. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying chemical principles and rationale for specific experimental choices. We present a validated, step-by-step protocol for the N-acylation of 4-isopropylaniline, detailed methodologies for product purification via recrystallization, and a full suite of characterization techniques—including NMR, FT-IR, and Mass Spectrometry—to confirm structural integrity and purity. This guide aims to serve as an authoritative resource, grounded in established chemical literature, to ensure reproducible and reliable outcomes in the laboratory.

Theoretical Framework and Mechanistic Insights

The synthesis of this compound is fundamentally an N-acylation reaction, a cornerstone of amide bond formation in organic chemistry. The selected method involves the reaction of a primary amine, 4-isopropylaniline, with an acyl chloride, 2-chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality of Reagent Roles:

-

4-Isopropylaniline (Nucleophile): The nitrogen atom of the aniline possesses a lone pair of electrons, rendering it nucleophilic. It initiates the reaction by attacking the electrophilic carbonyl carbon of the acyl chloride. The isopropyl group at the para position is an electron-donating group, which slightly increases the nucleophilicity of the amine compared to unsubstituted aniline.

-

2-Chloroacetyl Chloride (Electrophile): The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. This makes it a prime target for nucleophilic attack.

-

Base (e.g., Triethylamine, Pyridine, or NaHCO₃): The reaction liberates hydrochloric acid (HCl) as a byproduct. A base is crucial to neutralize this acid, preventing the protonation of the starting aniline. If the aniline becomes protonated to form an ammonium salt, it loses its nucleophilicity, and the reaction will cease.

Reaction Mechanism:

The mechanism involves two primary stages:

-

Nucleophilic Attack: The lone pair of the nitrogen on 4-isopropylaniline attacks the carbonyl carbon of 2-chloroacetyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. The subsequent deprotonation of the nitrogen atom by a base yields the final amide product and the hydrochloride salt of the base.

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Experimental Protocol: Synthesis and Purification

This section provides a detailed, self-validating protocol for the synthesis, isolation, and purification of the target compound.

Materials and Equipment

Table 1: Reagent and Solvent Properties

| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Role |

| 4-Isopropylaniline | C₉H₁₃N | 135.21 | 99-88-7 | Nucleophile |

| 2-Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Electrophile |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Base/Neutralizer |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization Solvent |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Wash/Anti-solvent |

Equipment:

-

Round-bottom flask (100 mL) with magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer/hotplate

Critical Safety Precautions

-

2-Chloroacetyl chloride is highly corrosive, toxic if inhaled or swallowed, and reacts violently with water.[1][2] It is also a lachrymator.[3] Always handle this reagent in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[3][4]

-

4-Isopropylaniline is a combustible liquid and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[6][7] Avoid inhalation and contact with skin and eyes.[5]

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Use only in a chemical fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-isopropylaniline (5.00 g, 36.9 mmol) in 40 mL of dichloromethane (DCM). Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0-5 °C.

-

Rationale: Cooling the reaction is critical to control the exothermic nature of the acylation, minimizing the formation of side products.

-

-

Reagent Addition: Slowly add 2-chloroacetyl chloride (3.3 mL, 41.0 mmol, 1.1 eq) dropwise to the stirred aniline solution over 20-30 minutes using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

Rationale: A slight excess of the acylating agent ensures complete consumption of the starting aniline. Slow, dropwise addition prevents a rapid temperature increase.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Rationale: The NaHCO₃ solution neutralizes the HCl byproduct and quenches any unreacted 2-chloroacetyl chloride.

-

-

Extraction: Shake the separatory funnel, venting frequently to release CO₂ pressure. Separate the organic (DCM) layer. Wash the organic layer sequentially with 50 mL of 1M HCl(aq) and then 50 mL of brine (saturated NaCl solution).

-

Rationale: The HCl wash removes any unreacted 4-isopropylaniline, while the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

Purification by Recrystallization

-

Solvent Selection: Ethanol or an ethanol/water mixture is an effective solvent system for recrystallizing N-aryl acetamides.[8][9] The product should be highly soluble in hot solvent and sparingly soluble at low temperatures.[10]

-

Procedure: a. Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask. b. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. c. Slowly add deionized water dropwise to the hot solution until it becomes faintly cloudy (the saturation point). d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of ice-cold ethanol/water (e.g., 50:50). g. Dry the crystals under vacuum to obtain pure this compound.

Caption: Experimental workflow from synthesis to pure product.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point indicates high purity. The literature value for a similar compound, N-(4-methylphenyl) chloroacetamide, is 160-162 °C, suggesting the target compound will have a distinct, high melting point.[11]

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the compound's structure and data from analogous molecules.[8][11]

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.25 | Doublet | 6H | -CH(CH₃ )₂ | Isopropyl methyl protons, split by the methine proton. |

| ~2.90 | Septet | 1H | -CH (CH₃)₂ | Isopropyl methine proton, split by the six methyl protons. |

| ~4.20 | Singlet | 2H | Cl-CH₂ - | Methylene protons adjacent to chlorine and carbonyl group. |

| ~7.20 | Doublet | 2H | Ar-H | Aromatic protons ortho to the isopropyl group. |

| ~7.45 | Doublet | 2H | Ar-H | Aromatic protons ortho to the amide group. |

| ~8.20 | Broad Singlet | 1H | NH | Amide proton, often broad due to quadrupole relaxation. |

Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~24.0 | -CH(C H₃)₂ | Isopropyl methyl carbons. |

| ~33.8 | -C H(CH₃)₂ | Isopropyl methine carbon. |

| ~42.8 | Cl-C H₂- | Methylene carbon, deshielded by chlorine. |

| ~120.5 | Ar-C (ortho to NH) | Aromatic carbons ortho to the electron-withdrawing amide. |

| ~127.0 | Ar-C (ortho to i-Pr) | Aromatic carbons ortho to the electron-donating isopropyl group. |

| ~135.0 | Ar-C -NH | Aromatic carbon bearing the amide substituent. |

| ~146.0 | Ar-C -i-Pr | Aromatic carbon bearing the isopropyl substituent. |

| ~164.5 | C =O | Amide carbonyl carbon, highly deshielded. |

Table 4: Expected FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3050 | C-H Stretch | Aromatic |

| ~2960 | C-H Stretch | Aliphatic (sp³) |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| ~750 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS-ESI):

-

Expected [M+H]⁺: m/z ≈ 212.08

-

Expected [M+Na]⁺: m/z ≈ 234.06

-

Isotopic Pattern: A characteristic M+2 peak at ~33% the intensity of the M peak will be observed due to the natural abundance of the ³⁷Cl isotope, providing strong evidence for the presence of one chlorine atom.

Applications and Future Directions

2-Chloro-N-(aryl)acetamides are valuable and versatile intermediates in medicinal chemistry and drug discovery.[12][13]

-

Building Block for Heterocycles: The reactive C-Cl bond allows for facile nucleophilic substitution, making it a key precursor for synthesizing various heterocyclic compounds with potential biological activity.[14]

-

Scaffold in Agrochemicals and Pharmaceuticals: The N-acyl aniline motif is a common feature in many bioactive molecules.[12][15] For instance, the structurally related compound Propachlor is a well-known herbicide.

-

Fragment-Based Drug Discovery: This compound can be used as a starting fragment in fragment-based lead discovery (FBLD) campaigns, where its structure can be elaborated to optimize binding to biological targets.[16]

Future work could involve using this intermediate to synthesize a library of derivatives by substituting the chlorine atom with various amines, thiols, or other nucleophiles to explore their potential as kinase inhibitors, antimicrobial agents, or other therapeutic classes.[17]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound. By providing a thorough explanation of the reaction mechanism, a step-by-step experimental protocol with clear rationales, and a comprehensive characterization framework, we have created a self-validating system for researchers. The successful synthesis and purification of this compound provide a reliable source of a key chemical intermediate, paving the way for further research and development in medicinal and materials chemistry.

References

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. cdc.gov [cdc.gov]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cresset-group.com [cresset-group.com]

- 16. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsr.info [ijpsr.info]

A Technical Guide to the Structural Elucidation of 2-Chloro-N-(4-isopropylphenyl)acetamide: An Integrated FTIR and Mass Spectrometry Analysis

Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and reproducibility. Intermediates in multi-step syntheses, such as 2-Chloro-N-(4-isopropylphenyl)acetamide, form the critical building blocks of potential therapeutic agents. Their unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline. This guide provides an in-depth technical overview of the application of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive structural analysis of this compound.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying scientific rationale for the experimental choices and data interpretation. By integrating insights from both FTIR and MS, we can achieve a high degree of confidence in the molecular structure, purity, and integrity of this important pharmaceutical intermediate. N-substituted phenylacetamides are a class of compounds with a diverse range of biological activities, making their accurate characterization particularly crucial[1].

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy serves as a rapid and non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations, providing a unique "fingerprint" of the compound. For a molecule like this compound, we can predict a series of characteristic absorption bands corresponding to its amide, aromatic, and alkyl halide moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A solid-state FTIR spectrum can be efficiently obtained using an ATR accessory, which requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and air-drying.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO2 and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a baseline correction and atmospheric suppression on the resulting spectrum.

Interpretation of the FTIR Spectrum: A Causality-Driven Approach

The interpretation of the FTIR spectrum is a deductive process, linking observed absorption bands to the vibrational modes of specific functional groups within the molecule. For secondary amides like the target compound, a distinct set of peaks is expected[2].

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Expected Appearance |

| ~3300 | N-H Stretch | This single, relatively sharp peak is characteristic of a secondary amide N-H bond. Its position can be influenced by hydrogen bonding; in a solid sample, this peak is expected to be prominent. For secondary amides, this peak generally falls between 3370 and 3170 cm⁻¹[2]. |

| ~3050-3000 | Aromatic C-H Stretch | These absorptions are typically of medium to weak intensity and appear at wavenumbers slightly higher than aliphatic C-H stretches. |

| ~2960-2850 | Aliphatic C-H Stretch | Strong absorptions arising from the symmetric and asymmetric stretching of the C-H bonds in the isopropyl and chloroacetyl methyl groups. |

| ~1660 | C=O Stretch (Amide I Band) | This is one of the most intense and characteristic peaks in the spectrum of an amide. For secondary amides, the C=O stretch is typically observed in the 1680 to 1630 cm⁻¹ range[2]. Its exact position is sensitive to the electronic and steric environment. |

| ~1540 | N-H Bend (Amide II Band) | This strong band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is a hallmark of secondary amides and is typically found between 1570 and 1515 cm⁻¹[2]. |

| ~1450-1600 | Aromatic C=C Stretch | Multiple bands of varying intensity are expected in this region due to the vibrations of the benzene ring. |

| ~1385 & ~1370 | C-H Bend (Isopropyl) | A characteristic doublet is often observed for the isopropyl group due to the symmetric bending of the methyl C-H bonds. |

| ~1240 | C-N Stretch (Amide III Band) | This band is of variable intensity and arises from a complex mix of vibrations, but is a useful indicator for the amide group. |

| ~830 | Aromatic C-H Out-of-Plane Bend | A strong peak in this region is indicative of a 1,4-disubstituted (para) benzene ring. |

| ~750-650 | C-Cl Stretch | This absorption is of medium to strong intensity and confirms the presence of the chloroacetyl group. |

The presence of this combination of peaks provides strong evidence for the proposed structure of this compound.

Visualizing the FTIR Analysis Workflow

Caption: Workflow for FTIR analysis of this compound.

Part 2: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, we can utilize techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions for mass analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization Method Selection:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for producing protonated molecules [M+H]⁺ with minimal fragmentation. This is often coupled with liquid chromatography.

-

Electron Ionization (EI): A hard ionization technique that imparts more energy, leading to extensive and reproducible fragmentation, which is excellent for structural elucidation. This is typically used with gas chromatography or direct insertion probes.

-

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is employed to measure the mass-to-charge ratio (m/z) of the ions with high precision.

-

Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound.

-

Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Use the isotopic pattern to confirm the presence of chlorine.

Interpretation of the Mass Spectrum: Deducing the Structure from Fragments

The molecular formula of this compound is C₁₁H₁₄ClNO. Its monoisotopic mass is calculated to be 211.0764 u.

-

Molecular Ion Peak (M⁺˙): In EI-MS, the molecular ion peak should be observed at m/z 211. A key diagnostic feature will be the M+2 peak at m/z 213, with an intensity of approximately one-third of the M⁺˙ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes)[3][4]. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 212, with a corresponding [M+2+H]⁺ peak at m/z 214.

-

Predicted Fragmentation Pattern (EI-MS): The fragmentation of the molecular ion is driven by the stability of the resulting cations and neutral losses. The following fragmentation pathways are plausible:

-

Loss of the Chlorine Atom: Cleavage of the C-Cl bond would result in a fragment at m/z 176 ([M-Cl]⁺).

-

Alpha-Cleavage adjacent to the Carbonyl Group: Cleavage of the C-C bond between the carbonyl carbon and the chloromethyl group would lead to the formation of the N-(4-isopropylphenyl)formamide cation at m/z 163 and the loss of a chloromethyl radical.

-

McLafferty Rearrangement: While less common for amides compared to esters and ketones, a rearrangement involving the transfer of a gamma-hydrogen is possible, though other fragmentation pathways are likely to dominate.

-

Cleavage of the Amide Bond: Scission of the amide C-N bond can occur, leading to the formation of the 4-isopropylanilinium ion at m/z 134 or the chloroacetyl cation at m/z 77 (with its isotopic peak at m/z 79).

-

Loss of the Isopropyl Group: Cleavage of the isopropyl group from the aromatic ring would result in a fragment at m/z 168 ([M-C₃H₇]⁺).

-

Benzylic Cleavage: Loss of a methyl group from the isopropyl substituent would lead to a stable benzylic cation at m/z 196 ([M-CH₃]⁺).

-

Summary of Expected Mass Spectral Data

| m/z | Proposed Fragment Ion | Plausible Origin |

| 211/213 | [C₁₁H₁₄ClNO]⁺˙ | Molecular Ion |

| 196 | [M-CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 176 | [M-Cl]⁺ | Loss of a chlorine radical |

| 168 | [M-C₃H₇]⁺ | Loss of the isopropyl radical |

| 134 | [C₉H₁₂N]⁺ | Cleavage of the amide bond (4-isopropylanilinium ion) |

| 77/79 | [C₂H₂ClO]⁺ | Cleavage of the amide bond (chloroacetyl cation) |

Visualizing the Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion: A Synergistic Approach to Structural Verification

The combined application of FTIR and mass spectrometry provides a robust and comprehensive framework for the structural elucidation of this compound. FTIR confirms the presence of the key functional groups—the secondary amide, the 1,4-disubstituted aromatic ring, and the chloroalkane moiety. High-resolution mass spectrometry corroborates this by providing an accurate molecular weight and elemental formula, while the fragmentation pattern offers a detailed map of the molecule's connectivity. This synergistic approach, grounded in the fundamental principles of spectroscopy and spectrometry, ensures a high degree of confidence in the identity and structure of this vital pharmaceutical intermediate, thereby upholding the rigorous standards of scientific integrity in the drug development process.

References

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

University of Calgary. (n.d.). Amide infrared spectra. [Link]

-

Li, A., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology. [Link]

- Randall, H. M., et al. (1949). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the American Chemical Society.

-

Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

-

Fun, H.-K., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

National Center for Biotechnology Information. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. PubMed Central. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

- Zhang, X., et al. (2013). Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization.

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

Ding, X., et al. (2021). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology. [Link]

-

National Center for Biotechnology Information. (n.d.). N-[2-chloro-4-(2-chloropropyl)phenyl]acetamide. PubChem Compound Summary for CID 150977368. [Link]

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties like solubility and melting point of 2-Chloro-N-(4-isopropylphenyl)acetamide

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is a non-negotiable prerequisite for success. These properties, principally melting point and solubility, govern a molecule's behavior from initial synthesis and purification through to formulation and ultimate bioavailability. This guide provides an in-depth technical overview of 2-Chloro-N-(4-isopropylphenyl)acetamide, a substituted acetamide of interest in synthetic chemistry.

We will explore its key physical constants and, more importantly, the rigorous, validated methodologies required to determine them. The causality behind experimental choices is emphasized, providing researchers with not just a protocol, but a framework for generating reliable and reproducible data. This document is intended for researchers, chemists, and formulation scientists who require a practical and scientifically grounded understanding of this compound's core characteristics.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent analysis. This compound is an aromatic amide derivative. Its structure, featuring a chloroacetamide group attached to a 4-isopropyl aniline moiety, dictates its physical behavior.

The combination of the polar amide and chloro groups with the non-polar isopropylphenyl tail suggests a molecule with limited aqueous solubility but good solubility in organic solvents. The crystalline nature of similar small molecules also indicates that it will exhibit a defined melting point, which is a critical indicator of purity.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1527-61-3 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [2] |

| Molar Mass | 211.69 g/mol | [2] |

Melting Point Analysis

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It provides a rapid assessment of purity; impurities typically depress and broaden the melting range. From a practical standpoint, the melting point dictates the upper-temperature limit for storage and certain processing steps.

Reported Melting Point

The reported melting point for this compound is summarized below.

| Property | Value | Source |

| Melting Point | 132 °C | [2] |

Authoritative Protocol: Melting Range Determination (USP <741> Class I)

To ensure data integrity and inter-laboratory consistency, a standardized method such as the one described in the United States Pharmacopeia (USP) General Chapter <741> should be employed.[3][4] The capillary method is a mainstay of pharmaceutical science for its simplicity and accuracy.

Experimental Rationale: The core principle is to heat a small, packed sample slowly and observe the temperature range from the initial phase change (onset of melting) to complete liquefaction. A slow heating rate (~1 °C/minute) near the melting point is critical to allow for thermal equilibrium between the heating block, the thermometer, and the sample, preventing an overestimation of the melting temperature.[5][6]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is thoroughly dry, as residual solvent will act as an impurity.

-

Finely powder a small amount of the compound.

-

Load the sample into a capillary melting point tube (typically 0.8-1.2 mm internal diameter) by tapping the open end into the powder.[5]

-

Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[6]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a suitable heating block and a calibrated temperature probe or thermometer.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., set to ~115-120 °C).[6]

-

-

Measurement:

-

Insert the capillary tube into the heating block.

-

Begin heating at a faster rate until the temperature is about 5 °C below the expected melting point.[5]

-

Crucially, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.[7]

-

Record the temperature (T₁) at which the first drop of liquid is observed. This is the onset of the melting range.[6]

-

Record the temperature (T₂) at which the last solid particle melts into a clear liquid. This is the completion of the melting range.[5]

-

The result is reported as the range T₁ - T₂.

-

Workflow Visualization

Caption: Workflow for Melting Point Determination via USP <741>.

Solubility Profile

Solubility is a critical parameter that directly influences a drug candidate's formulation strategy and its ultimate in vivo absorption. While specific experimental data for this compound is not widely published, its solubility profile can be predicted based on its structure and established principles.

Predicted Solubility

The molecular structure contains both hydrophobic (isopropylphenyl ring) and hydrophilic (amide linkage, chloro group) features. The large, non-polar aromatic portion is expected to dominate, leading to:

-

Low Aqueous Solubility: The molecule is predicted to be poorly soluble or practically insoluble in water and aqueous buffers at physiological pH.

-

Good Organic Solubility: It is expected to be soluble in common organic solvents such as ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane.

Authoritative Protocol: Thermodynamic Solubility Determination (OECD 105)

To quantitatively determine the aqueous solubility, the "shake-flask" method, as described in OECD Guideline 105, is the gold standard.[8][9] This method measures the equilibrium or thermodynamic solubility, which represents the true saturation point of the compound in a solvent at a given temperature.[10]

Experimental Rationale: The principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring that equilibrium is reached between the dissolved and undissolved states.[11] The subsequent analysis of the clear supernatant provides the solubility value. A 24-hour incubation is common to ensure equilibrium is fully established.[10][12]

Step-by-Step Methodology:

-

Preparation:

-

Select the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4).

-

Add an excess amount of solid this compound to a sealed, inert container (e.g., glass vial). "Excess" means enough solid remains visible at the end of the experiment.[13]

-

A preliminary test can be run to estimate the required amount of substance.[8]

-

-

Equilibration:

-

Place the sealed container in a mechanical shaker or agitator.

-

Maintain a constant temperature, typically 25 °C or 37 °C, for the duration of the experiment.[11]

-

Agitate the suspension for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check if the concentration in solution has plateaued.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully separate the solid phase from the liquid phase. This is a critical step to avoid including undissolved particles in the analysis. Common methods include:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

-

-

-

Quantification:

-

Withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot as needed with a suitable solvent.

-

Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The concentration is determined against a standard curve prepared from known concentrations of the compound.

-

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility via OECD 105.

Conclusion

This guide has detailed the critical physicochemical properties of this compound, providing a reported melting point of 132 °C and a qualitative prediction of its solubility. More importantly, it has outlined the authoritative, step-by-step protocols necessary for the empirical determination of these values. Adherence to standardized methodologies, such as those published by the USP and OECD, is paramount for generating high-quality, reliable data that can confidently guide drug development decisions. Researchers are strongly encouraged to utilize these validated workflows to establish a robust and comprehensive physicochemical profile for this and other compounds of interest.

References

- United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. USP-NF. [URL: https://doi.org/10.31003/USPNF_M99530_03_01]

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [URL: https://www.thinksrs.

- OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [URL: https://www.oecd-ilibrary.

- USP-NF. <741> Melting Range or Temperature Abstract. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/usp-nf/general-chapters/741.pdf]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t-screening/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Phytosafe. OECD 105. [URL: https://www.phytosafe.fr/en/oecd-105/]

- Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Melting_Point/4.

- Westlab Canada. Measuring the Melting Point. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- University of Calgary. Melting point determination. [URL: https://www.chem.ucalgary.

- YouTube. Melting point testing as per USP 741. [URL: https://www.youtube.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201211/DT201211_A02.pdf]

- HUBERLAB. Melting and boiling point Laboratory Guide. [URL: https://www.huberlab.ch/files/no-private/Laborguide_Melting_and_Boiling_Point_EN.pdf]

- OECD. Test Guideline 105 on Water Solubility. [URL: https://www.oecd.org/chemicalsafety/risk-assessment/1948303.pdf]

- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. [URL: https://pcbis.

- Scribd. USP 741 Melting Point or Range. [URL: https://www.scribd.com/document/458597143/USP-741-Melting-Point-or-Range]

- FILAB. Solubility testing in accordance with the OECD 105. [URL: https://www.filab.fr/en/solubility-testing-oecd-105/]

- Legislation.gov.uk. a.6. water solubility. [URL: https://www.legislation.gov.uk/other/eur/2008/440/attachment/d1101e40-2580-496a-9a91-23c21a084c6c]

- World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [URL: https://cdn.who.int/media/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/qas/qas18-768_solubility_protocol_for_bcs_qas.pdf]

- Sigma-Aldrich. 2-chloro-n-(4-isopropyl-phenyl)-acetamide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr]

- ChemBK. This compound. [URL: https://www.chembk.com/en/chem/2-Chloro-N-(4-Isopropylphenyl)Acetamide]

Sources

- 1. 2-CHLORO-N-(4-ISOPROPYL-PHENYL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. uspbpep.com [uspbpep.com]

- 4. â©741⪠Melting Range or Temperature [doi.usp.org]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

Crystal structure analysis of N-substituted chloroacetamides

An In-Depth Technical Guide to the Crystal Structure Analysis of N-Substituted Chloroacetamides

Authored by: Senior Application Scientist

Introduction

N-substituted chloroacetamides are a significant class of organic compounds, recognized for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] Their utility also extends to agriculture, where they are used as herbicides.[3] The biological and chemical reactivity of these molecules is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state.[1] Understanding the precise arrangement of atoms within the crystal lattice is therefore paramount for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of N-substituted chloroacetamides. It is intended for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who are engaged in the synthesis and characterization of these and similar molecular entities. The guide will delve into the experimental workflow, from synthesis and crystallization to X-ray diffraction analysis and the interpretation of the resulting structural data, with an emphasis on the scientific rationale behind each step.

I. Synthesis and Preparation of N-Substituted Chloroacetamides

The foundational step in any crystal structure analysis is the synthesis and purification of the target compound. N-substituted chloroacetamides are typically prepared through the chloroacetylation of a corresponding primary or secondary amine.[3][4]

General Synthetic Protocol:

A common and effective method involves the reaction of a substituted aniline or other amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Experimental Protocol: Synthesis of N-substituted Chloroacetamides

-

Reactant Preparation: Dissolve the desired substituted amine in a suitable dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Typically, a slight molar excess (1.1-1.2 equivalents) is used.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

-

Chloroacetylation: Add chloroacetyl chloride dropwise to the cooled solution with vigorous stirring. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting amine.

-

Workup: Upon completion, quench the reaction with the addition of water or a dilute aqueous acid solution. Separate the organic layer, and wash it sequentially with dilute acid, water, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the pure N-substituted chloroacetamide.[5]

The purity of the synthesized compound is critical for obtaining high-quality single crystals suitable for X-ray diffraction. Purity is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[1][6]

II. The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a molecule.[7][8] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how molecules pack together in the crystal lattice.[7]

The Critical Step: Growing High-Quality Single Crystals

The most challenging aspect of single-crystal X-ray diffraction is often the cultivation of a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions with well-defined faces).[8][9] The process is akin to recrystallization but with a focus on slow, controlled growth to minimize imperfections.[9]

Experimental Protocol: Crystal Growth

-

Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when hot but result in a supersaturated solution upon slow cooling or evaporation. A solvent screen with small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is often necessary.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent in a clean vial to create a nearly saturated solution.

-

Loosely cap the vial or cover it with parafilm containing a few pinholes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble.

-

Place this vial inside a larger, sealed container that contains a less volatile solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent.

-

Over time, the anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and promoting slow crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature in a refrigerator. The slow cooling rate is critical for the formation of large, well-ordered crystals.

-

From Crystal to Structure: The X-ray Diffraction Workflow

The process of determining a crystal structure from a suitable single crystal involves several key steps.[7]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic beam of X-rays. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.[7][8] For compounds containing only light atoms, copper (Cu Kα) radiation is often used, while molybdenum (Mo Kα) radiation is common for a wider range of compounds. Data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Processing: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This is often achieved using direct methods or Patterson methods.[7]

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[7]

III. Interpreting the Crystallographic Data of N-Substituted Chloroacetamides

The final output of a successful crystal structure determination is a set of atomic coordinates that define the molecule's structure within the crystal's unit cell. This data allows for a detailed analysis of the molecule's geometry and its interactions with neighboring molecules.

Molecular Geometry

-

Bond Lengths and Angles: These parameters provide fundamental information about the connectivity and geometry of the molecule. For N-substituted chloroacetamides, key parameters include the C-Cl bond length, the geometry of the amide group (-NHCO-), and any distortions in the substituted phenyl ring.

-

Torsion Angles: These define the conformation of the molecule. Important torsion angles in this class of compounds include those that describe the orientation of the chloroacetyl group relative to the amide plane and the orientation of the phenyl ring relative to the amide group. For example, the dihedral angle between the amide group and the phenyl ring is a key conformational descriptor.[5]

Supramolecular Structure and Intermolecular Interactions

The way molecules pack in the crystal is governed by a variety of non-covalent interactions. For N-monosubstituted chloroacetamides, hydrogen bonding is often a dominant feature.

-

N-H···O Hydrogen Bonds: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). In many N-substituted chloroacetamides, molecules are linked by N-H···O hydrogen bonds to form chains or other motifs.[5][10] The geometry of these bonds (D-H···A distance and angle) is a key aspect of the crystal packing analysis.

-

Other Weak Interactions: Other interactions, such as C-H···O, C-H···π, and halogen bonds (C-Cl···π), can also play a significant role in stabilizing the crystal structure.[11] The presence and nature of substituents on the phenyl ring can significantly influence these interactions and the overall crystal packing.[10][12]

The Influence of Substitution on Crystal Packing

The nature and position of substituents on the phenyl ring, as well as the degree of chlorination on the acetyl group, have a profound effect on the resulting crystal structure.[10][12] Studies have shown that changing substituents can lead to different crystal systems, space groups, and unit cell parameters.[10][12] For example, the substitution pattern can influence the formation of different hydrogen bonding networks and can lead to polymorphism, where a compound can exist in multiple crystalline forms.

Data Presentation: Tabular Summary of Crystallographic Data

Summarizing crystallographic data in tables is essential for comparison and analysis. Below is a representative table structure based on published data for various N-substituted chloroacetamides.[10][12]

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| N-(2,4,6-trimethylphenyl)-2-chloroacetamide | Monoclinic | P2₁/n | 9.029(5) | 15.688(2) | 16.150(3) | 96.77(2) | 8 |

| N-(2,4,6-trichlorophenyl)-2-chloroacetamide | Orthorhombic | Pna2₁ | 30.708(4) | 4.685(1) | 14.506(2) | - | 8 |

| N-(2,4,5-trichlorophenyl)-2-chloroacetamide | Monoclinic | P2₁/n | 4.732(1) | 29.522(3) | 7.734(1) | 108.33(1) | 4 |

Z is the number of molecules in the unit cell.

IV. Advanced Analysis and Data Validation

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[13] By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which correspond to hydrogen bonds and other interactions. This provides a more quantitative understanding of the forces driving crystal packing.[13]

Databases and Structural Validation

The Cambridge Structural Database (CSD) is an essential resource for crystallographers.[14] It is a repository for all published small-molecule organic and metal-organic crystal structures. Before publishing a new structure, it is standard practice to check the CSD for related structures to compare geometric parameters and packing motifs. This helps to validate the new structure and place it within the broader context of known chemical structures.

Conclusion

The crystal structure analysis of N-substituted chloroacetamides is a multi-step process that combines organic synthesis, meticulous crystallization, and sophisticated X-ray diffraction techniques. The resulting structural information is invaluable for understanding the relationship between molecular structure and function, which is critical for applications in drug discovery and materials science. By following the detailed protocols and analytical approaches outlined in this guide, researchers can confidently determine and interpret the crystal structures of these important compounds, paving the way for the design of new molecules with enhanced biological activity and desired physicochemical properties. The interplay between molecular conformation and intermolecular interactions, as revealed by X-ray crystallography, remains the cornerstone of this endeavor.

References

-

B. T. Gowda, I. Svoboda, and H. Fuess (2000). Structural Studies of N-(2,4,6-trisubstitutedphenyl)-Chloroacetamides, 2,4,6-X3C6H2-NHCO-CH3–yCly (X = CH3 or Cl and y = 1 - 3). Zeitschrift für Naturforschung A, 55(9-10), 779–790. [Link]

-

I. D. Opanas, et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

-

Quora (2013). How is the chemical structure of an organic compound determined? [Link]

-

E. Abdel-Latif, M. M. Fahad, and M. A. Ismail (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(1), 1-19. [Link]

-

ResearchGate (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

-

J. A. K. Howard, et al. (2014). Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o768–o772. [Link]

-

W. Zhang, et al. (2021). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. ACS Pharmacology & Translational Science, 4(4), 1334–1346. [Link]

-

B. T. Gowda, J. Kozíšek, and H. Fuess (2001). Structural Studies on N-(2,4,5-trichlorophenyl)-2-Chloro- and 2,2,2-trichloro-acetamides, 2,4,5-Cl3C6H2NHCO-CH3-yCly (y = 1, 3) and N-Chloro-N-(2,4,5-trichlorophenyl)-2-chloroacetamide, 2,4,5-Cl3C6H2NClCO-CH2Cl. Zeitschrift für Naturforschung A, 56(12), 839-846. [Link]

-

K. D. M. Harris (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 45, 1-12. [Link]

-

S. H. M. Y. T. S. Channar, et al. (2021). Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–82. [Link]

-

I. D. Opanas, et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]

-

ResearchGate (n.d.). Synthesis of substituted chloroacetamides (5a-m). [Link]

-

J. Franco (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52524. [Link]

-

ResearchGate (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

-

University of Massachusetts Dartmouth (n.d.). Cambridge Structural Database. [Link]

-

Wikipedia (n.d.). X-ray crystallography. [Link]

-

Y. Ramli, et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Chemistry, 10(4), 10-4-733. [Link]

-

S. Apostolov, et al. (2013). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of the Serbian Chemical Society, 78(9), 1285-1301. [Link]

-

P. Y. Bruice (2012). Structure Determination of Organic Compounds. In Organic Chemistry. Pearson. [Link]

-

A. A. Oganesyan, et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8829. [Link]

-

B. T. Gowda, et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o989. [Link]

-

S. Khairnar, et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 29(23), 126733. [Link]

-

S. Apostolov, et al. (2013). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. ResearchGate. [Link]

-

ResearchGate (n.d.). Melting point and yield of N-(substituted phenyl) chloroacetamides. [Link]

Sources

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

Purity assessment of synthesized 2-Chloro-N-(4-isopropylphenyl)acetamide

An In-Depth Technical Guide to the Purity Assessment of Synthesized 2-Chloro-N-(4-isopropylphenyl)acetamide

Introduction: The Significance of Purity in Synthesis

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. As with any active compound or its precursors, its purity is not merely a quality metric but a critical determinant of the final product's efficacy, safety, and stability. The presence of unwanted impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potential toxicity in the final application.[1][2] Therefore, a robust, multi-faceted analytical strategy is essential to comprehensively characterize and quantify the purity of each synthesized batch.

This guide provides a detailed exploration of the essential analytical techniques for the purity assessment of this compound. It is designed for researchers, chemists, and quality control professionals, offering not just protocols, but the scientific rationale behind the selection of methods and experimental parameters. We will proceed from a foundational understanding of potential impurities to the application of orthogonal analytical techniques, ensuring a self-validating and trustworthy assessment of compound purity.

Chapter 1: Synthesis and the Genesis of Impurities

A thorough purity assessment begins with an understanding of the synthesis pathway, as it dictates the likely impurity profile. A common and efficient method for synthesizing this compound is the acylation of 4-isopropylaniline with chloroacetyl chloride.[3][4]

Reaction Scheme: (4-isopropylaniline) + (chloroacetyl chloride) → this compound + HCl

This seemingly straightforward reaction can introduce several classes of impurities:

-

Unreacted Starting Materials: Residual 4-isopropylaniline and chloroacetyl chloride.

-

Reagent Degradation Products: Chloroacetyl chloride can hydrolyze to form chloroacetic acid.

-

By-products: Di-acylated products or other side-reactions occurring under non-optimized conditions.

-

Residual Solvents: Solvents used during the reaction and workup (e.g., benzene, ethanol).

The following diagram illustrates the primary sources from which impurities can arise during the synthesis process.

Caption: Potential origins of impurities in the synthesis of this compound.

Chapter 2: Foundational Purity Analysis: Thermal Methods

Thermal analysis provides a rapid and cost-effective preliminary assessment of purity.

Melting Point Analysis

The melting point is a fundamental physical property that serves as a dual indicator of identity and purity.[5] A pure crystalline solid exhibits a sharp, well-defined melting point range (typically <1-2°C). The presence of impurities disrupts the crystal lattice, causing a depression in the melting point and a broadening of the melting range.[6][7][8]

Experimental Protocol:

-

Sample Preparation: Finely pulverize a small amount of the dried, synthesized compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Initial Determination: Perform a rapid heating run to determine an approximate melting point. This saves time in the subsequent, more accurate measurement.

-

Accurate Determination: Using a fresh sample, heat the melting point apparatus to about 15-20°C below the approximate melting point.

-

Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Compare the observed melting range with the literature value for the pure compound. A broad or depressed range is a clear indication of impurities.[5]

Differential Scanning Calorimetry (DSC)

For a more quantitative thermal assessment, DSC is a powerful technique. It can determine the absolute purity of a crystalline substance with a purity of >98% without the need for a reference standard.[2] The method is based on the Van't Hoff law, which relates the melting point depression of a substance to the mole fraction of impurities.[2]

Chapter 3: Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of purity assessment, enabling the separation, identification, and quantification of the main compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity and assay determination of non-volatile organic compounds in the pharmaceutical and chemical industries.[9] A reversed-phase method is typically suitable for a molecule like this compound.

Rationale for Method Design: The choice of a C18 column is based on its versatility and strong retention of moderately non-polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for the effective elution of the analyte. A UV detector is selected based on the chromophoric nature of the phenyl ring in the target molecule. Method validation must be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12][13]

Experimental Protocol: HPLC Purity Method

| Parameter | Recommended Conditions |

|---|---|

| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min (50% B), 2-15 min (50-90% B), 15-18 min (90% B), 18.1-22 min (50% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard at ~1.0 mg/mL in acetonitrile. Prepare a working standard at ~0.1 mg/mL by diluting the stock with the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in acetonitrile to a nominal concentration of 1.0 mg/mL.

-

System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject a blank (diluent), followed by the standard and sample solutions.

-

Purity Calculation: Purity is typically determined by an area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Caption: Standard workflow for an HPLC-based purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain low-molecular-weight by-products.[9] While the target compound itself has moderate volatility, its analysis can be improved by chemical derivatization, which involves converting the polar N-H group to a less polar, more volatile derivative (e.g., a silyl derivative).[14][15]

Experimental Protocol: GC-MS for Impurity Profiling

| Parameter | Recommended Conditions |

|---|---|

| GC System | Gas Chromatograph with Mass Spectrometric Detector |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temp. | 280 °C |

| Oven Program | 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | 40-450 amu |

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., dichloromethane).

-

(Optional) Derivatization: If needed, add a silylating agent (e.g., BSTFA) and heat to complete the reaction.

-

Analysis: Inject 1 µL of the prepared solution into the GC-MS system.

-

Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Chapter 4: Spectroscopic Methods for Structural Confirmation and Quantification

Spectroscopic techniques provide orthogonal data, confirming the identity of the main component and offering an alternative method for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structure elucidation. For purity assessment, quantitative NMR (qNMR) offers a primary method of measurement.[16] It allows for the determination of the absolute purity of a substance by integrating the signal of the analyte against that of a certified internal standard of known purity and weight.[17] This technique is non-destructive and does not require a reference standard of the analyte itself.[16]

Experimental Protocol: Purity by ¹H-qNMR

-

Standard Selection: Choose an internal standard that is stable, non-volatile, has a simple spectrum with peaks that do not overlap with the analyte, and is accurately weighed. Maleic acid or dimethyl sulfone are common choices.

-

Sample Preparation: Accurately weigh ~10-20 mg of the synthesized compound and ~5-10 mg of the internal standard into a vial. Record weights to four decimal places.

-

Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This critically involves ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between scans.

-

Purity Calculation: The purity of the analyte (Pₓ) is calculated using the following formula:

Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

-

I: Integral area of the signal

-

N: Number of protons giving rise to the signal

-

M: Molar mass

-

m: Mass

-

P: Purity

-

x: Analyte (this compound)

-

std: Internal Standard

-

Chapter 5: An Integrated Strategy for Comprehensive Purity Assessment

No single analytical method can provide a complete picture of a compound's purity.[1] A robust and trustworthy assessment relies on an integrated, orthogonal approach where the weaknesses of one method are covered by the strengths of another.

The following diagram outlines a comprehensive workflow for purity assessment, combining the techniques discussed.

Caption: Integrated workflow for the comprehensive purity assessment of a synthesized compound.

Conclusion

The purity assessment of this compound is a critical process that underpins its suitability for further use. A scientifically sound evaluation moves beyond a single measurement, employing an orthogonal set of analytical techniques. By combining thermal analysis (Melting Point, DSC), high-resolution chromatographic separation (HPLC, GC-MS), and definitive spectroscopic analysis (NMR), a complete and reliable profile of the synthesized material can be established. This integrated approach, grounded in validated protocols and a deep understanding of potential impurities, ensures that the final purity value is not just a number, but a trustworthy measure of quality.

References

-

Title: 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY Source: Chemistry LibreTexts URL: [Link]

-

Title: Melting point determination Source: RSC Education URL: [Link]

-

Title: Melting Point Matters: The Key to Purity, Identification, and Quality Control Source: Buchi.com URL: [Link]

-

Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

-

Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

-

Title: Melting point determination Source: SSERC URL: [Link]

-

Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

-

Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]

-

Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency URL: [Link]

-

Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]

-

Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

-

Title: Purity determination and evaluation of new drug substances Source: PubMed URL: [Link]

-

Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Publications URL: [Link]

-

Title: Purity and Identification of Solids Using Melting Points Source: Portland State University URL: [Link]

-

Title: Quantitative 1H NMR methodology for purity assay with high accuracy Source: ResearchGate URL: [Link]

-

Title: Why do we use NMR spectroscopy in purity analysis? Source: Quora URL: [Link]

-

Title: Quantitative NMR Spectroscopy Source: University of Illinois Urbana-Champaign URL: [Link]

-

Title: Purity Assay (Pharmaceutical Testing) Source: Pathogenia URL: [Link]

-

Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

-

Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]

-

Title: Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL: [Link]

-

Title: Chloroacetamide Source: PubChem - NIH URL: [Link]

-

Title: Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography Source: MDPI URL: [Link]

-

Title: Separation of Acetamide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: 2-Chloro-N-(4-hydroxyphenyl)acetamide Source: PMC - NIH URL: [Link]

-

Title: 2-Chloro-N-(4-hydroxyphenyl)acetamide Source: ResearchGate URL: [Link]

-

Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: National Library of Medicine URL: [Link]

-

Title: Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide Source: PMC - NIH URL: [Link]

-

Title: Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives Source: Scholars Research Library URL: [Link]

Sources

- 1. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. ijpsr.info [ijpsr.info]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. web.pdx.edu [web.pdx.edu]

- 9. pathogenia.com [pathogenia.com]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 13. database.ich.org [database.ich.org]

- 14. jfda-online.com [jfda-online.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stoichiometric Synthesis of 2-Chloro-N-(4-isopropylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(4-isopropylphenyl)acetamide, a key intermediate in the production of various pharmaceuticals and agrochemicals. The document delves into the critical stoichiometric considerations of the Schotten-Baumann reaction, the primary synthetic route. It offers a detailed, step-by-step experimental protocol, emphasizing the causality behind each procedural choice to ensure both high yield and purity. Furthermore, this guide addresses common challenges, such as competing hydrolysis and amine protonation, and provides data-driven insights for troubleshooting and optimization. Safety protocols for handling hazardous reagents like chloroacetyl chloride are also thoroughly discussed. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of this important compound.